3-(1,3-Dioxan-2-YL)-2'-propionaphthone
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Overview
Description
3-(1,3-Dioxan-2-YL)-2’-propionaphthone is an organic compound that features a 1,3-dioxane ring attached to a naphthone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-2-YL)-2’-propionaphthone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Other methods may involve the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of 1,3-dioxane derivatives often employs similar methods but on a larger scale, with optimizations for yield and purity. The use of catalytic amounts of tetrabutylammonium tribromide in absolute alcohol has been reported to provide high yields and chemoselectivity . Zirconium tetrachloride is another efficient catalyst for acetalization and in situ transacetalization of carbonyl compounds under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-YL)-2’-propionaphthone can undergo various chemical reactions, including:
Oxidation: Using agents such as potassium permanganate or osmium tetroxide.
Reduction: Employing reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or osmium tetroxide in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Organolithium reagents in tetrahydrofuran or Grignard reagents in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
3-(1,3-Dioxan-2-YL)-2’-propionaphthone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which 3-(1,3-Dioxan-2-YL)-2’-propionaphthone exerts its effects involves its interaction with specific molecular targets and pathways. The 1,3-dioxane ring provides stability against nucleophiles and bases, making it a valuable protecting group in organic synthesis . The compound’s reactivity is influenced by the electronic and steric effects of the naphthone moiety, which can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide: Used as a homologating agent and in olefination reactions.
1,3-Dioxanes and 1,3-Dioxolanes: Commonly used as protecting groups for carbonyl compounds.
Uniqueness
3-(1,3-Dioxan-2-YL)-2’-propionaphthone is unique due to its combination of a 1,3-dioxane ring and a naphthone moiety, which imparts distinct reactivity and stability properties. This makes it particularly useful in applications requiring both stability and reactivity, such as in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-naphthalen-2-ylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-16(8-9-17-19-10-3-11-20-17)15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12,17H,3,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXBVFCIYISFQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646031 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(naphthalen-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-35-9 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(2-naphthalenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(naphthalen-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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